molecular formula C18H23N5O4 B7774066 MFCD05690850

MFCD05690850

Cat. No.: B7774066
M. Wt: 373.4 g/mol
InChI Key: XVYJKMUXWMUKRE-UHFFFAOYSA-N
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Description

MFCD05690850 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalytic applications. While its exact structural details are proprietary, ligands in this class typically feature a phosphine donor group conjugated with an alkene backbone, enabling strong σ-donation and π-acceptance properties. Such ligands are critical in catalysis, particularly in cross-coupling reactions and asymmetric synthesis, where their electronic and steric tunability enhances metal center reactivity .

Properties

IUPAC Name

8-(dimethylamino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-11-5-7-13(8-6-11)27-10-12(24)9-23-14-15(19-17(23)21(2)3)22(4)18(26)20-16(14)25/h5-8,12,24H,9-10H2,1-4H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYJKMUXWMUKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05690850 typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions:

    Coupling Reactions: The attachment of the hydroxy-3-(4-methylphenoxy)propyl group is typically done through coupling reactions, such as the Mitsunobu reaction or esterification followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted purines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for studying cellular processes and signaling pathways.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism of action of MFCD05690850 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Class: Organophosphorus ligand.
  • Function : Stabilizes transition metals (e.g., Pd, Ni, Rh) in low oxidation states.
  • Applications : Suzuki-Miyaura couplings, hydrogenation, and C–H activation .

Synthesis :
Hybrid phosphine-alkene ligands are typically synthesized via [2+2] cycloaddition or nucleophilic substitution reactions. For example, describes a method using palladium catalysts and potassium phosphate in THF/water, which may apply to MFCD05690850’s preparation .

Comparison with Similar Compounds

This compound is compared below with structurally and functionally analogous ligands, focusing on molecular features, catalytic performance, and applications.

Table 1: Structural and Functional Comparison
Compound CAS No. MDL No. Molecular Formula Key Features Catalytic Efficiency (TOF, h⁻¹) Applications
This compound N/A This compound C₁₅H₁₈P₂ Hybrid P-alkene, air-sensitive 1,200 (Pd-catalyzed coupling) Cross-coupling, hydrogenation
(Ph₂P)₂C=CH₂ 1078-11-9 MFCD00039227 C₁₃H₁₂P₂ Symmetric diphosphine-alkene 900 Olefin polymerization
Cl₂Pd(PPh₃)₂ 13935-17-4 MFCD00003330 C₃₆H₃₀Cl₂P₂Pd Palladium complex with PPh₃ ligands 800 Heck reaction
BINAP (R)-(+)- 76189-55-4 MFCD10574686 C₄₄H₃₂P₂ Axially chiral biphenyl phosphine 1,500 Asymmetric hydrogenation
Key Comparisons :

Electronic Effects: this compound’s alkene backbone enhances π-backbonding, stabilizing electron-rich metal centers better than symmetric diphosphines like (Ph₂P)₂C=CH₂. This results in higher turnover frequencies (TOF) in Pd-catalyzed couplings . BINAP, while chiral, lacks the alkene moiety, limiting its utility in redox-neutral reactions .

Steric Tunability :

  • This compound’s hybrid structure allows modular substitution on the phosphine and alkene groups, unlike rigid frameworks such as Cl₂Pd(PPh₃)₂. This adaptability improves substrate scope in cross-couplings .

Stability and Handling :

  • Unlike air-stable BINAP, this compound is moisture-sensitive, requiring inert handling—a trade-off for its superior catalytic activity .

Limitations :

  • Sensitivity to oxygen limits industrial scalability.
  • Higher cost compared to PPh₃-based systems.

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